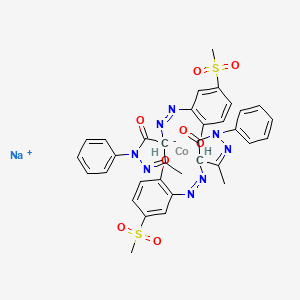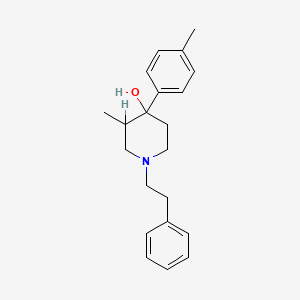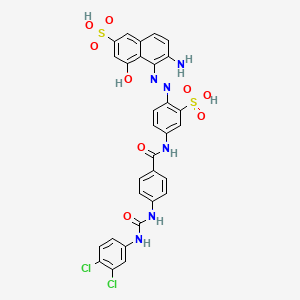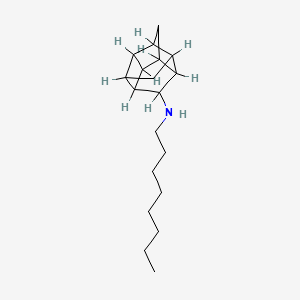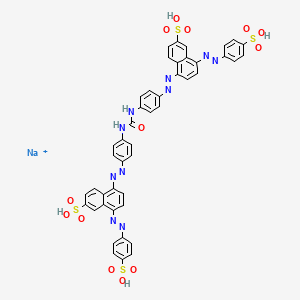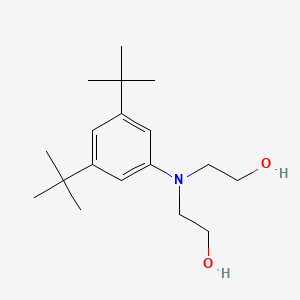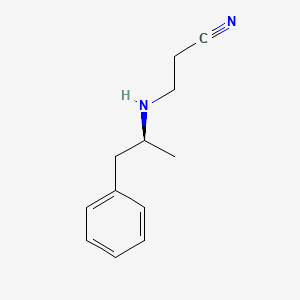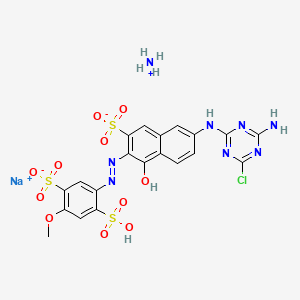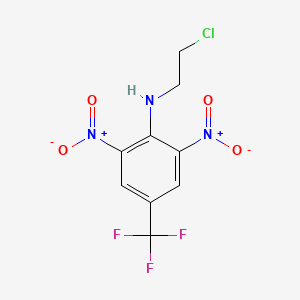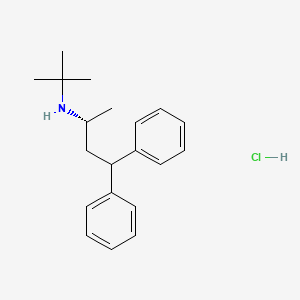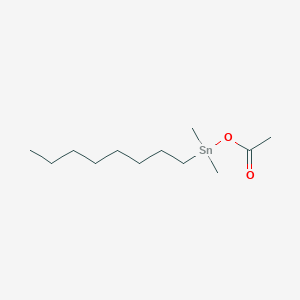
Stannane, (acetyloxy)dimethyloctyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, (acetyloxy)dimethyloctyl-, also known as dimethyloctyltin acetate, is an organotin compound. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. These compounds have been widely used in various industrial applications due to their unique chemical properties, including stability in air and moisture, and their ability to form stable bonds with carbon.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of stannane, (acetyloxy)dimethyloctyl- typically involves the reaction of dimethyloctyltin chloride with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(CH3)2SnC8H17Cl+CH3COOH→(CH3)2SnC8H17OCOCH3+HCl
Industrial Production Methods
Industrial production of stannane, (acetyloxy)dimethyloctyl- involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Stannane, (acetyloxy)dimethyloctyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the compound back to its tin hydride form.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to substitute the acetate group.
Major Products
The major products formed from these reactions include tin oxides, tin hydrides, and various substituted organotin compounds.
Applications De Recherche Scientifique
Stannane, (acetyloxy)dimethyloctyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential antibacterial properties.
Medicine: Explored for use in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: Utilized in the production of PVC stabilizers and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism by which stannane, (acetyloxy)dimethyloctyl- exerts its effects involves the coordination of the tin atom with various functional groups. This coordination can facilitate catalytic reactions or stabilize reactive intermediates. The molecular targets and pathways involved include:
Coordination with hydroxyl groups: Enhances catalytic activity in condensation reactions.
Interaction with nucleophiles: Stabilizes reactive intermediates in substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyltin dichloride
- Trimethyltin chloride
- Triethyltin acetate
Comparison
Compared to similar compounds, stannane, (acetyloxy)dimethyloctyl- is unique due to its specific functional group (acetate) which imparts distinct reactivity and stability. Its ability to form stable complexes and its application in various fields make it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
91991-16-1 |
|---|---|
Formule moléculaire |
C12H26O2Sn |
Poids moléculaire |
321.04 g/mol |
Nom IUPAC |
[dimethyl(octyl)stannyl] acetate |
InChI |
InChI=1S/C8H17.C2H4O2.2CH3.Sn/c1-3-5-7-8-6-4-2;1-2(3)4;;;/h1,3-8H2,2H3;1H3,(H,3,4);2*1H3;/q;;;;+1/p-1 |
Clé InChI |
RFTQWGUAFUEWSI-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCC[Sn](C)(C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


